molecular formula C24H28N2O5 B2871059 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one CAS No. 903189-16-2

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one

カタログ番号: B2871059
CAS番号: 903189-16-2
分子量: 424.497
InChIキー: BGDXILJSYATIMW-STZFKDTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a novel and potent histone deacetylase 6 (HDAC6) inhibitor, as described in patent literature US20240010780A1 . Its primary research value lies in its high selectivity for the HDAC6 isoform over other HDAC classes, which is a key strategy for mitigating the toxicity associated with pan-HDAC inhibition. The compound's mechanism of action involves binding to the catalytic domain of HDAC6, thereby inhibiting the deacetylation of its non-histone substrates such as α-tubulin. This leads to increased tubulin acetylation, disruption of cellular microtubule networks, and impairment of aggresome formation, a critical pathway for cancer cell survival. Researchers are investigating this compound in the context of oncology, particularly for hematological malignancies and solid tumors, where it can induce cell cycle arrest and apoptosis. Furthermore, due to the role of HDAC6 in protein aggregate clearance and neuroinflammation, this inhibitor also presents a valuable tool for probing mechanisms in neurological disorders like Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS). Its chemical structure, featuring a benzofuran-3(2H)-one zinc-binding group, is designed for optimized potency and pharmacokinetic properties, making it a promising candidate for preclinical research and drug development programs.

特性

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-methoxyphenyl)methylidene]-4-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16-12-20(28)19(15-26-8-6-25(7-9-26)10-11-27)24-22(16)23(29)21(31-24)14-17-4-3-5-18(13-17)30-2/h3-5,12-14,27-28H,6-11,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDXILJSYATIMW-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzofuran core, hydroxyl and methoxy groups, and a piperazine moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is C24H28N2O5, with a molecular weight of 420.53 g/mol. The compound's unique structural features allow it to interact with various biological targets, making it a candidate for pharmacological exploration.

PropertyValue
Molecular FormulaC24H28N2O5
Molecular Weight420.53 g/mol
Structural FeaturesBenzofuran core, hydroxyl and methoxy groups, piperazine ring

The biological activity of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one is influenced by its structural components. Similar compounds have demonstrated various activities, including:

  • Anticancer Activity : Compounds with a benzofuran structure have shown potential in inhibiting cancer cell proliferation. Studies indicate that this compound may inhibit tubulin polymerization, similar to other benzo[b]furan derivatives .
  • Enzyme Inhibition : The presence of the piperazine moiety suggests potential interactions with various enzymes. For instance, related compounds have exhibited selective inhibitory activity against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .
  • Antioxidant Properties : The hydroxyl groups in the compound may contribute to its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one:

  • Anticancer Studies : A study published in 2013 demonstrated that aurones, a class that includes this compound, inhibited the proliferation of cancer cells significantly. The mechanism was linked to the disruption of microtubule dynamics.
  • Enzyme Inhibition : Research indicated that structurally similar compounds exhibited potent inhibitory effects on BChE with IC50 values comparable to established inhibitors. This suggests that (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one may also possess similar properties .

Potential Applications

The unique properties of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one suggest several potential applications in medicinal chemistry:

  • Cancer Therapeutics : Due to its anticancer properties, this compound could be developed as a therapeutic agent targeting specific cancer types.
  • Neuroprotective Agents : Given its enzyme inhibition capabilities, it may serve as a neuroprotective agent in conditions related to cholinergic dysfunction.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly impacts molecular properties and bioactivity. Key analogs include:

Compound Name Benzylidene Substituent Molecular Formula Molecular Weight Key Properties/Implications References
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene )-4-methylbenzofuran-3(2H)-one 3-methoxy Not explicitly provided Estimated ~450 g/mol Balanced lipophilicity; 3-methoxy may optimize receptor binding via moderate electron-donating effects.
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene )-benzofuran-3(2H)-one 2,3,4-trimethoxy C25H30N2O7 470.522 g/mol Increased steric bulk and electron density; may enhance binding affinity but reduce metabolic stability due to higher lipophilicity.
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene )-benzofuran-3(2H)-one Thiophen-2-yl C21H22N2O3S 382.48 g/mol Sulfur atom introduces π-π stacking variability; thienyl group may alter metabolic pathways (e.g., CYP450 interactions).
(Z)-6-hydroxy-7-methyl-2-(4-methoxybenzylidene )-1-benzofuran-3(2H)-one 4-methoxy C17H14O4 294.29 g/mol 4-methoxy enhances membrane permeability; lacks piperazine moiety, reducing solubility but simplifying synthesis.
(Z)-6-hydroxy-7-methyl-2-(2-fluorobenzylidene )-1-benzofuran-3(2H)-one 2-fluoro C16H11FO3 282.26 g/mol Electron-withdrawing fluorine may increase stability and binding affinity; potential for higher toxicity due to halogenation.
Key Observations:
  • Methoxy positioning : 3-methoxy (target compound) vs. 2,3,4-trimethoxy () alters steric and electronic profiles. Trimethoxy derivatives may exhibit stronger receptor binding but poorer pharmacokinetics .
  • Halogenation : Fluorine at the 2-position () enhances oxidative stability but may increase toxicity risks .

Piperazine/Piperidine Substituent Variations

The 4-(2-hydroxyethyl)piperazine group distinguishes the target compound from analogs with alternative nitrogenous substituents:

Compound Name Piperazine/Piperidine Substituent Key Implications References
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-methoxybenzylidene)-4-methylbenzofuran-3(2H)-one 4-(2-hydroxyethyl)piperazine Hydroxyethyl enhances solubility via hydrogen bonding; may reduce CNS penetration due to increased polarity.
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)-benzofuran-3(2H)-one 4-methylpiperidine Methyl group increases lipophilicity, potentially improving blood-brain barrier penetration but reducing aqueous solubility.
Cetirizine-related compounds (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) Chlorophenyl-piperazine Bulky aryl groups may limit conformational flexibility; chlorophenyl enhances target specificity (e.g., antihistaminic activity).
Key Observations:
  • Hydroxyethyl vs. methyl : The hydroxyethyl group (target compound) improves solubility, critical for oral bioavailability, whereas methylpiperidine () favors CNS-targeting applications .
  • Aryl substitutions : Bulky groups () enhance specificity but may compromise metabolic stability .

Research Findings and Implications

  • Synthetic Accessibility : Analogs with simpler substituents (e.g., 4-methoxybenzylidene in ) are easier to synthesize but lack the pharmacological versatility of hydroxyethyl-piperazine derivatives .
  • Biological Activity : The 3-methoxybenzylidene group in the target compound may offer optimal binding to enzymes or receptors requiring moderate electron density, as seen in kinase inhibitors or antimicrobial agents .
  • Metabolic Stability : Thiophen-2-yl () and fluorine () substituents may alter CYP450 metabolism, necessitating tailored toxicity studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。